molecular formula C10H6F3IO2 B1608008 4-Iodobenzoyltrifluoroacetone CAS No. 685892-12-0

4-Iodobenzoyltrifluoroacetone

Cat. No.: B1608008
CAS No.: 685892-12-0
M. Wt: 342.05 g/mol
InChI Key: WQZPOILFJNUXJE-UHFFFAOYSA-N
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Description

4-Iodobenzoyltrifluoroacetone is a chemical compound that belongs to the family of benzoyltrifluoroacetone derivatives. It is a yellow crystalline solid commonly used in organic synthesis and medicinal chemistry. The molecular formula of this compound is C10H6F3IO2, and it has a molecular weight of 342.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzoyltrifluoroacetone typically involves the iodination of benzoyltrifluoroacetone. One common method is the reaction of benzoyltrifluoroacetone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzoyltrifluoroacetone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoyltrifluoroacetone derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

4-Iodobenzoyltrifluoroacetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodobenzoyltrifluoroacetone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Iodobenzotrifluoride: This compound has a similar structure but lacks the acetone moiety.

    4-Iodoanisole: Another similar compound with a methoxy group instead of the trifluoroacetone moiety.

    4-Iodo-α,α,α-trifluorotoluene: This compound has a trifluoromethyl group instead of the trifluoroacetone moiety.

Uniqueness of 4-Iodobenzoyltrifluoroacetone: this compound is unique due to the presence of both the iodine and trifluoroacetone moieties, which confer distinct reactivity and properties. This combination makes it a valuable reagent in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-iodophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPOILFJNUXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374759
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-12-0
Record name 4,4,4-Trifluoro-1-(4-iodophenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-12-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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